molecular formula C22H27ClN2O2 B6495974 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 955790-98-4

5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide

Cat. No.: B6495974
CAS No.: 955790-98-4
M. Wt: 386.9 g/mol
InChI Key: HNNQBCOKWALVFK-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is a benzamide derivative featuring a propyl-substituted tetrahydroquinoline moiety linked via an ethylamine spacer to a chloro-methoxybenzamide core. Its design likely aims to enhance target specificity and pharmacokinetic properties compared to earlier benzamide derivatives .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O2/c1-3-12-25-13-4-5-17-14-16(6-8-20(17)25)10-11-24-22(26)19-15-18(23)7-9-21(19)27-2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNQBCOKWALVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its role as an intermediate in the synthesis of glyburide, it can be inferred that it might interact with its targets through a similar mechanism. Glyburide closes the ATP-sensitive potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane and opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin.

Pharmacokinetics

As an intermediate in the synthesis of glyburide, it might have similar properties. Glyburide is well absorbed from the gastrointestinal tract and is extensively metabolized by the liver. Its metabolites are excreted in the bile and urine.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
5-Chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide (Target) Benzamide + tetrahydroquinoline 1-Propyl on tetrahydroquinoline; ethylamine spacer Potential NLRP3 inflammasome modulation* [Hypothetical]
16673-34-0 (5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide) Benzamide 4-Sulfamoylphenyl group on ethylamine spacer Reduces infarct size in myocardial ischemia-reperfusion (mouse model)
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15) Benzamide + thioether Thienylmethylthio; pyridinylaminoethyl spacer Anticancer, antiviral, or antiplatelet activity
5-Chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (MFCD08938073) Benzamide + tetrahydroquinoline 1-Methyl-2-oxo on tetrahydroquinoline Unknown (screened for diverse biological targets)

*Note: The target compound’s activity is inferred from structural parallels to NLRP3 inhibitors like glyburide and 16673-34-0 .

Critical Analysis of Structural Modifications

Tetrahydroquinoline vs. Sulfamoylphenyl Substituents

The target compound’s 1-propyl-tetrahydroquinoline group distinguishes it from 16673-34-0, which has a sulfamoylphenyl substituent. The tetrahydroquinoline moiety likely enhances lipophilicity, improving blood-brain barrier penetration or intracellular target engagement compared to the polar sulfonamide group in 16673-34-0. However, the sulfamoyl group in 16673-34-0 may confer stronger hydrogen-bonding interactions with NLRP3, as evidenced by its efficacy in reducing infarct size in vivo .

Propyl vs. Methyl-Oxo Substitutions on Tetrahydroquinoline

The absence of an oxo group in the target compound may reduce metabolic oxidation susceptibility, improving stability .

Thioether-Linked Derivatives

Compounds like Compound 15 () incorporate thioether linkages and heterocyclic groups (e.g., thienyl, pyridinyl), which may target kinases or viral proteases. These functionalities diverge significantly from the target compound’s tetrahydroquinoline-ethylamine architecture, suggesting distinct therapeutic applications .

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